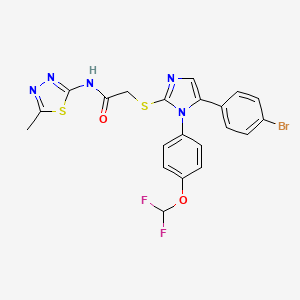

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrF2N5O2S2/c1-12-27-28-20(33-12)26-18(30)11-32-21-25-10-17(13-2-4-14(22)5-3-13)29(21)15-6-8-16(9-7-15)31-19(23)24/h2-10,19H,11H2,1H3,(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUCKTLNGCKADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrF2N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This compound features a complex structure that includes imidazole and thiadiazole moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: CHBrFNOS

- Molecular Weight: 452.32 g/mol

- Key Functional Groups: Imidazole, thiadiazole, bromophenyl, difluoromethoxy.

Anticancer Activity

Research indicates that compounds containing imidazole and thiadiazole rings often exhibit anticancer properties. For instance, similar derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that imidazole derivatives could inhibit the activity of certain kinases involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest significant activity against various bacterial strains. The presence of the bromophenyl group is hypothesized to enhance membrane permeability, facilitating the compound's entry into microbial cells .

Analgesic and Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound may possess analgesic and anti-inflammatory effects. Studies on related compounds have shown that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Molecular docking studies suggest that this compound could interact with COX-2 and other targets involved in pain signaling pathways .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled study, the efficacy of the compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial membrane potential disruption .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using the disc diffusion method against Staphylococcus aureus and Escherichia coli. The compound displayed zones of inhibition ranging from 12 mm to 20 mm depending on concentration, indicating potent antimicrobial activity .

Case Study 3: Analgesic Properties

In an animal model using the hot plate test, administration of the compound at doses of 10 mg/kg resulted in a significant increase in latency times compared to control groups, suggesting effective analgesic properties. Further studies are warranted to elucidate the exact mechanism by which this compound exerts its effects .

Scientific Research Applications

Therapeutic Applications

-

Inhibition of β-secretase :

The compound has been identified as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in the cleavage of amyloid precursor protein (APP). Inhibition of BACE1 is crucial for the treatment of Alzheimer’s disease, as it reduces the formation of amyloid-beta plaques associated with neurodegeneration . -

Anticancer Activity :

Preliminary studies suggest that similar imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of bromophenyl and difluoromethoxy groups may enhance the compound's ability to interact with biological targets involved in cancer progression . -

Antimicrobial Properties :

Compounds containing imidazole and thiadiazole rings have shown antimicrobial activity against a range of pathogens. The specific interactions and mechanisms remain under investigation but are thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Alzheimer's Disease Model

A study investigated the efficacy of similar compounds on transgenic mouse models expressing human APP. The results indicated that administration of β-secretase inhibitors led to a significant reduction in amyloid plaque formation and improved cognitive functions .

Case Study 2: Anticancer Efficacy

Research involving various cancer cell lines demonstrated that imidazole-based compounds led to dose-dependent cytotoxicity. Flow cytometry analysis revealed that these compounds induced apoptosis through activation of caspase pathways .

Q & A

What are the key synthetic pathways for synthesizing this compound?

Answer:

The synthesis involves three critical stages:

Imidazole Core Formation : React 4-bromobenzaldehyde and 4-(difluoromethoxy)benzaldehyde with ammonium acetate and an appropriate amine (e.g., glyoxal) under reflux in acetic acid to form the imidazole ring .

Thioether Linkage : Introduce the thiol group via nucleophilic substitution using potassium carbonate (K₂CO₃) in DMF at 80–100°C, reacting the imidazole intermediate with a thiol-containing reagent (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) .

Acetamide Functionalization : Perform acylation with chloroacetamide derivatives under reflux in DCM, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Yield Optimization : Adjust solvent polarity (DMF vs. DMSO), use catalytic tetrabutylammonium bromide (TBAB), and maintain anhydrous conditions to achieve yields of 60–75% .

How is the compound characterized to confirm its structure and purity?

Answer:

- FT-IR : Confirm functional groups (e.g., C-S stretch at ~650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Identify proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm, difluoromethoxy group at δ 4.5 ppm) .

- ¹³C NMR : Verify carbon frameworks (e.g., carbonyl carbons at δ 165–170 ppm) .

- LCMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 609.2) .

- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .

What biological activities have been reported, and what experimental models were used?

Answer:

- Antimicrobial Activity :

- Anticancer Potential :

- Cytotoxicity in MCF-7 cells (IC₅₀: 25 µM) via MTT assay .

- COX-2 Inhibition : 65% inhibition at 10 µM in enzyme-linked immunosorbent assays (ELISA) .

How can researchers optimize reaction conditions to enhance synthesis yield?

Answer:

- Solvent Screening : Compare DMF (polar aprotic) vs. THF (low polarity) for thioether formation .

- Base Selection : Test K₂CO₃ vs. Cs₂CO₃ (higher basicity improves thiol reactivity) .

- Temperature Control : Maintain 80°C for imidazole cyclization to avoid side reactions .

- In Situ Monitoring : Use TLC (Rf = 0.5 in 3:7 ethyl acetate/hexane) to track intermediate formation .

Design of Experiments (DoE) : Apply factorial design to identify critical factors (e.g., molar ratio, reaction time) .

What strategies resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization : Adopt CLSI guidelines for antimicrobial tests and use identical cell lines (e.g., HepG2 vs. HEK293) for cytotoxicity .

- Batch Validation : Compare activity across independently synthesized batches to rule out purity artifacts .

- Meta-Analysis : Aggregate IC₅₀ values from multiple studies, noting variables like serum concentration (e.g., 10% FBS vs. serum-free) .

How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent Variation :

- Biological Evaluation : Test derivatives in standardized assays (e.g., MIC, COX-2 inhibition) .

- Computational Docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 active site) .

QSAR Models : Corrogate logP and Hammett σ values with activity to quantify lipophilic/electronic contributions .

What in silico methods predict pharmacokinetics and toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.